molecular formula C15H32FO2P B126188 Isopropyl dodecylfluorophosphonate CAS No. 615250-02-7

Isopropyl dodecylfluorophosphonate

Cat. No. B126188
CAS RN: 615250-02-7
M. Wt: 294.39 g/mol
InChI Key: SFRALHFBKRAJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl dodecylfluorophosphonate (IDFP) is an organophosphorus compound that is used as an inhibitor for Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). These enzymes hydrolyze 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA), respectively, thus terminating their biological function .


Molecular Structure Analysis

The molecular formula of IDFP is C15H32FO2P, and it has a molecular weight of 294.39 g/mol . The InChI code is InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3 .


Chemical Reactions Analysis

IDFP is known to inhibit MAGL and FAAH, which are involved in the metabolism of endocannabinoids . It has been used in competitive activity-based protein profiling to identify seven serine hydrolases with potential lipolytic activity .

Scientific Research Applications

Endocannabinoid System Modulation

IDFP: is a potent inhibitor of both Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are crucial in the metabolism of endocannabinoids, which are compounds that play a significant role in regulating mood, memory, appetite, and pain sensation. By inhibiting these enzymes, IDFP can elevate brain levels of endocannabinoids, potentially offering therapeutic strategies for conditions like chronic pain, psychiatric disorders, and neurodegenerative diseases.

Neurotoxicity Studies

Research has utilized IDFP to study the neurotoxic effects of organophosphorus compounds. For instance, studies on the neurotoxic signs in chickens poisoned by diisopropyl phosphorofluoridate (DFP), a compound related to IDFP, have provided insights into the mechanisms of neurotoxicity and potential antidotes.

Polymer Science

IDFP has found applications in polymer science, particularly in controlled polymerization processes. Research on room-temperature RAFT polymerization of N-isopropylacrylamide, significant for drug delivery systems, has highlighted the importance of selecting suitable chain transfer agents and initiating species, where IDFP can be used as a model compound to study these reactions.

Metal-Organic Frameworks (MOFs)

In inorganic chemistry, compounds similar to IDFP have been used to direct the topology of MOFs. These frameworks are utilized in gas sorption and demonstrate stability under humid conditions, making them valuable in various industrial applications.

Environmental Impact Studies

IDFP is among the perfluoroalkyl substances whose presence and effects have been examined in environmental studies. Understanding the distribution and impact of such substances in soil and water samples is crucial for environmental protection and the development of remediation strategies.

Drug Delivery Systems

In the field of drug delivery, IDFP-related research has contributed to the development of polymeric drug delivery systems. These systems are designed to enhance the bioavailability and targeting of therapeutic agents, thereby improving treatment efficacy and reducing side effects.

Each of these applications demonstrates the versatility and significance of IDFP in scientific research, offering potential benefits across various fields of study.

Cayman Chemical Product Information BenchChem Product Information

Mechanism of Action

Target of Action

Isopropyl Dodecylfluorophosphonate (IDFP) primarily targets several enzymes, including Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Lysosomal Phospholipase A2 (PLA2G15) . These enzymes play crucial roles in lipid metabolism and signaling .

Mode of Action

IDFP acts as a potent inhibitor of these enzymes. It binds to the active sites of these enzymes, inhibiting their function . For instance, IDFP inhibits PLA2G15, a key enzyme involved in the activation of PPARδ and LXR transcription factors .

Biochemical Pathways

The inhibition of these enzymes by IDFP affects several biochemical pathways. For instance, the inhibition of MAGL leads to an elevation of endocannabinoid levels, which can alter cannabinoid-dependent behavior . The inhibition of PLA2G15 affects the activation of PPARδ and LXR transcription factors, which are involved in metabolic, phagocytic, and inflammatory responses .

Pharmacokinetics

For example, it has been shown to inhibit mouse brain CB1 binding by 84% 4 hours after intraperitoneal dosage at 30 mg/kg .

Result of Action

The inhibition of these enzymes by IDFP has several molecular and cellular effects. For instance, a single administration of IDFP has been shown to increase hepatic triglycerides and induce insulin resistance in mice . Additionally, the inhibition of PLA2G15 by IDFP can lower the expression of certain genes in macrophages .

Action Environment

The action, efficacy, and stability of IDFP can be influenced by various environmental factors. For instance, the in vivo effects of IDFP can vary depending on the dosage and route of administration . .

properties

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647212
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl dodecylfluorophosphonate

CAS RN

615250-02-7
Record name 1-Methylethyl P-dodecylphosphonofluoridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615250-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDFP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl dodecylfluorophosphonate
Reactant of Route 2
Isopropyl dodecylfluorophosphonate
Reactant of Route 3
Isopropyl dodecylfluorophosphonate
Reactant of Route 4
Isopropyl dodecylfluorophosphonate
Reactant of Route 5
Isopropyl dodecylfluorophosphonate
Reactant of Route 6
Reactant of Route 6
Isopropyl dodecylfluorophosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.